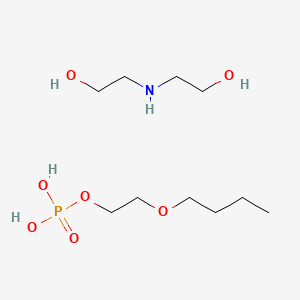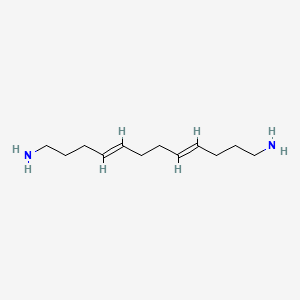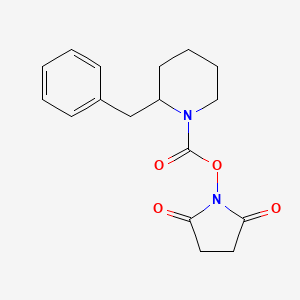
(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 2-benzylpiperidine-1-carboxylate moiety. It has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate typically involves the coupling of a 2,5-dioxopyrrolidin-1-yl derivative with a 2-benzylpiperidine-1-carboxylate precursor. One common method involves the use of solid-phase synthesis techniques, where the 2,5-dioxopyrrolidin-1-yl group is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by reaction with the 2-benzylpiperidine-1-carboxylate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated solid-phase synthesizers. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the 2,5-dioxopyrrolidin-1-yl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential as an anticonvulsant agent. It has shown promise in animal models of epilepsy, demonstrating potent protection against seizures .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications in treating neurological disorders such as epilepsy. Its ability to modulate neurotransmitter activity makes it a candidate for further drug development .
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it valuable for various synthetic applications .
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate involves modulation of neurotransmitter activity in the brain. It acts as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), enhancing the uptake of glutamate and reducing excitotoxicity. This modulation helps in controlling seizures and other neurological symptoms .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar structure, known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein cross-linking agent.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Known for its selective degradation of specific proteins.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate stands out due to its specific action on EAAT2, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development in the field of neurology .
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c20-15-9-10-16(21)19(15)23-17(22)18-11-5-4-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
QPVZCYNJSZSASF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


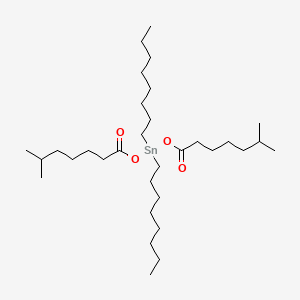


![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)

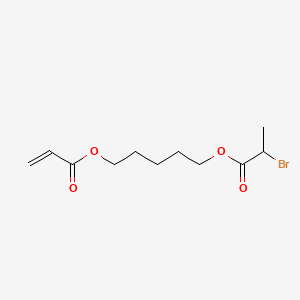


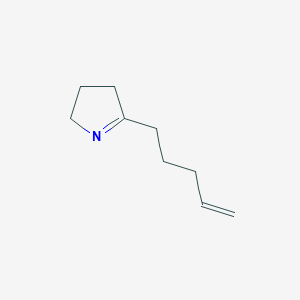

![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

